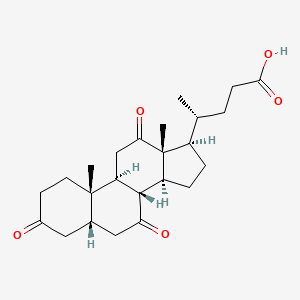

Dehydrocholic acid

概要

説明

デヒドロコール酸は、主に胆汁利胆剤として使用され、胆汁酸負荷の増加を解消するために胆汁産生量を増加させます .

2. 製法

合成経路と反応条件: デヒドロコール酸は、クロム酸を用いたコール酸の酸化によって合成されます。 この反応では、コール酸中のヒドロキシル基がケト基に変換され、デヒドロコール酸が生成されます .

工業生産方法: 工業環境では、デヒドロコール酸の生産には、高収率と純度を確保するために制御された条件下での大規模酸化反応が伴います。 このプロセスには、通常、最終製品を得るための精製と結晶化などの手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Decholin is synthesized through the oxidation of cholic acid using chromic acid. The reaction involves the conversion of the hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

化学反応の分析

反応の種類: デヒドロコール酸は、次を含むいくつかの種類の化学反応を受けます。

酸化: ヒドロキシル基のケト基への変換。

還元: ケト基のヒドロキシル基への還元。

置換: 官能基の他の置換基との置換

一般的な試薬と条件:

酸化: クロム酸は、一般的に酸化剤として使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: デヒドロコール酸。

還元: コール酸。

4. 科学研究への応用

デヒドロコール酸は、次を含む科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および胆汁酸化学の研究のためのモデル化合物として使用されます。

生物学: 胆汁分泌と肝機能への影響について研究されています。

医学: 肝臓や胆嚢の病気の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

Choleresis and Biliary Function

Dehydrocholic acid is primarily recognized for its choleretic effect , which stimulates bile flow and enhances the secretion of biliary lipids. This property is crucial for digestion and absorption of dietary fats.

- Mechanism of Action : this compound induces choleresis by increasing bile flow and altering the composition of bile acids. Studies have shown that administration leads to a decrease in endogenous bile acids while increasing the flow of bile . The infusion of this compound results in significant changes in biliary lipid secretion, with phospholipid levels declining to undetectable amounts during treatment .

- Experimental Evidence : In animal studies, particularly with rats, this compound administration resulted in increased bile flow and altered secretion patterns of bile acids. The infusion decreased endogenous bile acids by up to 93% and reduced cholesterol levels significantly .

Therapeutic Applications

This compound has been explored for its therapeutic potential in various clinical settings:

- Liver Function Improvement : Clinical studies have indicated that this compound can enhance liver function by promoting fluid bile production, thereby aiding in digestion and potentially improving conditions related to liver dysfunction .

- Treatment of Gallstones : Due to its effect on bile composition and flow, this compound has been investigated as a treatment option for gallstones. By promoting the dissolution of cholesterol gallstones, it may serve as a non-invasive alternative to surgical interventions .

Drug Formulation and Inclusion Compounds

Recent research has delved into the formulation aspects of this compound:

- Inclusion Complexes : this compound has been studied for its ability to form inclusion complexes with various organic solvents. These complexes can enhance the solubility and bioavailability of drugs, making this compound a valuable excipient in pharmaceutical formulations .

- Metabolic Pathways : Investigations into the metabolic pathways involving this compound have revealed that it is converted into several hydroxy-oxo metabolites during hepatic metabolism. These metabolites retain some choleretic properties, suggesting that they may also play a role in therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Liver Dysfunction : A study involving patients with chronic liver disease demonstrated that administration of this compound improved liver enzyme levels and overall liver function tests over a six-month period .

- Gallstone Dissolution Trials : Trials conducted on patients with cholesterol gallstones showed that treatment with this compound led to significant reductions in stone size and number, supporting its use as a non-surgical treatment option .

作用機序

デヒドロコール酸は、胆汁の分泌量を増やす胆汁利胆作用を誘導することによって効果を発揮します。このプロセスは、胆汁脂質の分泌と内因性および外因性胆汁成分の減少に関連しています。デヒドロコール酸で生成された胆汁はミセル形成が起こらないため、デヒドロコール酸は胆汁リン脂質の分泌を減少させる可能性があります。 また、胆管膜のタイトジャンクションの透過性が高まるため、胆汁と血漿間の直接的な交換を促進します .

類似化合物:

コール酸: ケト基ではなくヒドロキシル基を持つデヒドロコール酸の前駆体。

ケノデオキシコール酸: ヒドロキシル基の位置が異なる別の胆汁酸。

ウルソデオキシコール酸: 肝保護作用で治療的に使用される胆汁酸

デヒドロコール酸の独自性: デヒドロコール酸は、その合成起源と胆汁利胆剤としての特定の使用によりユニークです。 胆汁産生量を増加させ、胆汁酸負荷を解消する能力は、異なる治療的用途と作用機序を持つ可能性のある他の胆汁酸とは異なります .

類似化合物との比較

Cholic Acid: The precursor to dehydrocholic acid, with hydroxyl groups instead of keto groups.

Chenodeoxycholic Acid: Another bile acid with different hydroxyl group positions.

Ursodeoxycholic Acid: A bile acid used therapeutically for its hepatoprotective properties

Uniqueness of Decholin: Decholin is unique due to its synthetic origin and its specific use as a hydrocholeretic agent. Its ability to increase bile output and clear bile acid load distinguishes it from other bile acids, which may have different therapeutic uses and mechanisms of action .

生物活性

Dehydrocholic acid (DHCA), a bile acid derivative, has garnered significant interest in biomedical research due to its diverse biological activities. This article explores the various mechanisms through which DHCA exerts its effects, particularly in relation to liver function, bile secretion, and potential therapeutic applications, especially in cancer treatment.

1. Overview of this compound

This compound is a triketocholanoic acid that plays a pivotal role in the metabolism of bile acids. It is primarily synthesized in the liver and is known for its choleretic properties, which stimulate bile flow. Its chemical structure allows it to interact with various biological systems, influencing lipid metabolism and potentially exhibiting anticancer properties.

Choleretic Effects

DHCA induces choleresis, which is the increased secretion of bile. Studies have shown that DHCA infusion leads to an increase in bile flow while simultaneously reducing the secretion of endogenous bile acids and biliary lipids. This effect has been attributed to its ability to enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .

Metabolism and Excretion

Following administration, DHCA undergoes metabolism primarily in the liver. In a study involving intravenous administration in patients, over 80% of infused radioactivity was excreted as glycine- and taurine-conjugated bile acids. The major metabolite identified was a dihydroxy monoketo bile acid . This metabolic pathway suggests that DHCA may have implications for managing conditions related to bile acid metabolism.

Anticancer Properties

Recent studies have indicated that DHCA exhibits significant anticancer potential. Analysis using the PASS (Prediction of Activity Spectra for Substances) software revealed that DHCA has a high probability of functioning as a bile-salt sulfotransferase inhibitor (Pa = 0.954) and a protein-disulfide reductase inhibitor (Pa = 0.904). These activities suggest its potential role in inhibiting cancer cell growth and promoting apoptosis .

Influence on Hepatic Function

Research has demonstrated that DHCA can influence hepatic metabolism significantly. In vitro studies indicate that it may alter cholesterol and phospholipid secretion dynamics, which are crucial for maintaining liver health . Additionally, DHCA has been shown to reduce biliary lipid secretion during infusion, indicating its role in regulating lipid homeostasis .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of DHCA:

- Case Study on Biliary Secretion : A study involving rats showed that DHCA infusion resulted in increased bile flow but decreased secretion of endogenous bile acids and phospholipids . The reduction in biliary lipids was attributed to diminished secretion of endogenous bile acids.

- Anticancer Activity : In a recent exploration of drug repurposing for lung cancer treatment, DHCA was identified as a compound with promising anticancer properties alongside other FDA-approved drugs . This finding emphasizes the potential therapeutic applications of DHCA beyond its traditional use.

- Acute Biliary Pancreatitis : A study investigated the effects of DHCA on acute biliary pancreatitis (ABP). Results indicated that DHCA administration reduced serum levels of amylase and lipase, alleviating pancreatic tissue damage . This suggests that DHCA could be beneficial in managing conditions related to biliary obstruction.

5. Summary Table of Biological Activities

特性

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXPGWPVLFPUSM-KLRNGDHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-41-5 (hydrochloride salt), 7786-84-7 (magnesium salt), 94107-86-5 (lithium salt) | |

| Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022888 | |

| Record name | Dehydrocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma. | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81-23-2 | |

| Record name | 3,7,12-Triketo-5β-cholanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dehydrocholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH5000009I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

237-240 | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。